(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluorophenyl group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives
Reduction: Formation of alcohols or other reduced products
Substitution: Halogenation, nitration, or other electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biological activity.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceuticals. Its fluorinated aromatic ring can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the butenoic acid moiety can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-4-oxobutanoic acid
- 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
- 4-(4-Bromophenyl)-4-oxobut-2-enoic acid
Uniqueness
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
(Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWGWOQRTZZAS-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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